molecular formula C11H10ClO3- B1599515 5-(4-Chlorophenyl)-5-oxopentanoic acid CAS No. 36978-49-1

5-(4-Chlorophenyl)-5-oxopentanoic acid

Cat. No.: B1599515
CAS No.: 36978-49-1
M. Wt: 225.65 g/mol
InChI Key: BVLILROMUFYKGH-UHFFFAOYSA-M
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Description

5-(4-Chlorophenyl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C11H10ClO3- and its molecular weight is 225.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives : The synthesis of various derivatives, including 5-amino-4-oxopentanoic acid and 5-(4-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amides, has been extensively studied. These compounds are synthesized from related chemicals such as p-chloroaniline and chlorobenzaldehyde, and their structures are analyzed using techniques like X-ray crystallography, NMR, MS, and IR (Shrestha‐Dawadi & Lugtenburg, 2003); (Heng-Shan Dong et al., 2005).

  • Crystal Structure Analysis : The crystal structure of related compounds, such as (4E)-5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, has been determined, providing insights into their molecular arrangements and interactions (Dong Heng-shan et al., 2005).

Biochemical Applications

  • Porphyrin Biosynthesis : 5-Amino-4-oxopentanoic acid, a derivative, is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, crucial in processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Protein Modification Studies : Studies on the reactivity of 5-chloro-4-oxopentanoic acid with muscle pyruvate kinase reveal its potential for protein modification, identifying cysteine as a reactive group in such processes (Chalkley & Bloxham, 1976).

Chemical Production from Biomass

  • Levulinic Acid Applications : Levulinic acid, also known as 4-oxopentanoic acid, derived from renewable biofeedstocks, serves as a starting material for producing various chemicals and fuels. It's used to synthesize compounds like succinic acid, pentanol, and γ-valerolactone, applicable in plasticizers, flavoring agents, solvents, and more (Malu et al., 2020).

  • Biomass-Derived Compound Transformation : The oxidative functionalization of levulinic acid offers new avenues for converting cellulose-derived compounds into fine chemicals, utilizing catalysts like rhenium for selective oxidation chemistries (Saladino et al., 2007).

Antiviral Activity

  • Potential Antiviral Properties : Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, derived from 4-chlorobenzoic acid, has shown anti-tobacco mosaic virus activity,indicating potential antiviral applications (Chen et al., 2010).

Advanced Oxidation Processes

  • Oxidative Degradation of Pollutants : The compound, in its various forms, has been used in advanced oxidation processes, particularly for the degradation of aqueous organic pollutants. This involves redox reactions with substances like H2O2, demonstrating its utility in environmental cleanup and pollution control (Bokare & Choi, 2011).

Environmental Applications

  • Bacterial Degradation Pathways : Studies on Pseudomonas cepacia P166 show its ability to degrade 4-chlorobiphenyl, producing intermediates like 4-chlorocatechol and 5-chloro-4-hydroxy-2-oxopentanoate. This highlights the role of such compounds in microbial pathways for environmental detoxification (Arensdorf & Focht, 1995).

Properties

IUPAC Name

5-(4-chlorophenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLILROMUFYKGH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClO3-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426535
Record name 5-(4-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36978-49-1
Record name 5-(4-chlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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